molecular formula C14H18N2O3S B10979953 N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B10979953
M. Wt: 294.37 g/mol
InChI Key: PTGDOCFWDSYRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a compound with a unique bicyclic structure. This compound is characterized by the presence of a sulfamoylphenyl group attached to a bicyclo[2.2.1]heptane ring system, which is further connected to a carboxamide group. The molecular formula of this compound is C14H18N2O3S .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H18N2O3S/c15-20(18,19)12-5-3-11(4-6-12)16-14(17)13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H,16,17)(H2,15,18,19)

InChI Key

PTGDOCFWDSYRQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins via a formal [4 + 2] cycloaddition reaction . This reaction is catalyzed by a chiral tertiary amine and proceeds under mild and operationally simple conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfamoylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The sulfamoylphenyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Biological Activity

Introduction

N-(4-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its biological activity. The chemical formula is C20H24N4O3S, and it features a sulfonamide moiety that is known for its antibacterial properties.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC20H24N4O3S
Molecular Weight396.55 g/mol
CAS Number4421663
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds with similar bicyclic structures exhibit significant anticancer activity. For instance, a related compound demonstrated good inhibitory effects on pancreatic cancer cell lines through mechanisms involving cell migration suppression and apoptosis induction .

In vitro studies have shown that this compound may exert similar effects by targeting specific pathways involved in cancer metastasis.

The sulfonamide group in the compound is believed to interact with various biological targets, including enzymes involved in tumor growth and metastasis. For example, studies on related compounds have revealed their ability to act as antagonists to CXC chemokine receptors (CXCRs), which play a crucial role in cancer progression .

Table 2: Mechanisms of Action

MechanismDescription
CXCR AntagonismInhibition of CXCR signaling pathways
Cell Migration InhibitionReduction in the migratory capacity of cancer cells
Apoptosis InductionPromotion of programmed cell death in malignant cells

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds with similar structures have favorable pharmacokinetic profiles, showing stability in various biological fluids such as simulated intestinal fluid and plasma .

Table 3: Pharmacokinetic Profile

ParameterValue
Cmax2863 ng/mL (indicative)
Half-life2.58 hours (indicative)
Stability in Plasma>99% after 45 min

Study on Anticancer Activity

A notable study evaluated the anticancer effects of bicyclo[2.2.1]heptane derivatives on CFPAC1 pancreatic cancer cells. The results indicated that these compounds significantly inhibited cell migration and reduced viability at specific concentrations .

Genotoxicity Assessment

A genotoxicity assessment was performed on related bicyclic compounds, revealing no significant mutagenic effects in bacterial systems, suggesting a favorable safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.